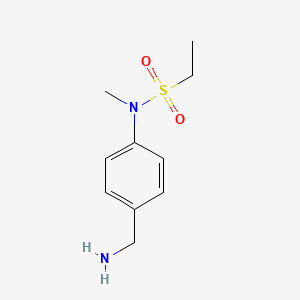

n-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide

Description

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

N-[4-(aminomethyl)phenyl]-N-methylethanesulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-3-15(13,14)12(2)10-6-4-9(8-11)5-7-10/h4-7H,3,8,11H2,1-2H3 |

InChI Key |

WADKUQOTYGOMIF-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N(C)C1=CC=C(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide generally proceeds via the reaction of a sulfonyl chloride derivative with an appropriate amine under controlled conditions. The key steps include:

Preparation of the amine intermediate: The aromatic amine with a para-aminomethyl substituent on the phenyl ring is synthesized or procured. This amine serves as the nucleophile in the sulfonamide formation.

Sulfonylation reaction: The amine is reacted with ethanesulfonyl chloride (ethanesulfonic acid chloride) in the presence of a base or catalyst to form the sulfonamide bond. This step typically occurs in an aprotic solvent such as dichloromethane (DCM) or acetonitrile at room temperature or slightly elevated temperatures.

Purification: The crude product is purified by techniques such as reversed-phase high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure sulfonamide compound.

Detailed Preparation Protocol (Adapted from Patent Literature)

Although specific protocols for this compound are scarce, analogous sulfonamide preparations provide a reliable framework. For example, a related sulfonamide synthesis involves the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-(Aminomethyl)aniline or derivative | Starting aromatic amine with para-aminomethyl substituent |

| 2 | Ethanessulfonyl chloride (CH3CH2SO2Cl) | Sulfonylating agent |

| 3 | Base: catalytic DMAP (4-Dimethylaminopyridine) or triethylamine | Catalyst/base to facilitate sulfonylation |

| 4 | Solvent: Dichloromethane (DCM) or acetonitrile | Aprotic solvent for reaction medium |

| 5 | Temperature: Room temperature (20-25 °C) | Mild conditions to avoid side reactions |

| 6 | Reaction time: 4-6 hours | Sufficient time for completion |

| 7 | Work-up: Wash with saturated aqueous sodium bicarbonate, brine, dry over anhydrous magnesium sulfate | To remove acidic byproducts and purify |

| 8 | Purification: Reversed-phase HPLC or recrystallization | To isolate pure product |

This protocol is consistent with the sulfonamide formation described in patent examples for related compounds.

Alternative Synthetic Considerations

Protection/Deprotection: If the aminomethyl group is reactive or prone to side reactions, it may be protected (e.g., as a carbamate) during sulfonylation and deprotected afterward.

Reduction steps: In some synthetic routes, the aminomethyl group may be introduced via reduction of a nitro precursor. For example, nitration of a methyl-substituted aromatic sulfonamide followed by catalytic reduction can yield the aminomethyl derivative.

Catalysts and bases: Besides DMAP, other bases such as triethylamine or pyridine may be employed to scavenge HCl generated during sulfonylation.

Reaction Scheme Summary

$$

\text{4-(Aminomethyl)aniline} + \text{CH}3\text{CH}2\text{SO}_2\text{Cl} \xrightarrow[\text{DMAP}]{\text{DCM, rt}} \text{this compound}

$$

Analytical and Purification Data

Purity confirmation: Typically assessed by reversed-phase HPLC.

Characterization: Confirmed by ^1H NMR, mass spectrometry, and elemental analysis.

Yields: Reported yields for similar sulfonamide syntheses range from 70% to 90% depending on reaction conditions and purification efficiency.

2 Data Table: Summary of Preparation Parameters

| Parameter | Details/Range | Notes |

|---|---|---|

| Starting amine | 4-(Aminomethyl)aniline or derivative | Must be free amine or suitably protected |

| Sulfonylating agent | Ethanessulfonyl chloride | Commercially available or synthesized |

| Catalyst/Base | DMAP (catalytic) or triethylamine | Facilitates nucleophilic substitution |

| Solvent | Dichloromethane (DCM), acetonitrile | Aprotic, inert solvents preferred |

| Temperature | 20-25 °C (room temperature) | Mild to prevent side reactions |

| Reaction time | 4-6 hours | Monitored by TLC or HPLC |

| Work-up | Wash with saturated NaHCO3, brine, dry over MgSO4 | Removes acidic impurities and drying |

| Purification | Reversed-phase HPLC or recrystallization | Ensures high purity |

| Yield | 70-90% | Dependent on scale and purification method |

3 Research and Literature Survey Summary

Patent sources provide the most detailed synthetic protocols for sulfonamide derivatives structurally related to this compound, confirming the general approach of sulfonyl chloride reaction with aromatic amines in the presence of catalytic DMAP.

Synthetic intermediates involving nitration and reduction steps are documented for related aromatic amines, which could be adapted for the aminomethyl group installation if needed.

Chemical databases such as PubChem and chemical suppliers confirm the molecular identity and provide structural data but lack detailed synthetic methods.

Analytical methods for characterization and purification align with standard organic synthesis practices for sulfonamide compounds.

Chemical Reactions Analysis

Bromination Reactions

This compound undergoes electrophilic aromatic substitution (EAS) at the para-aminomethyl-substituted benzene ring. Bromination occurs under mild conditions using bromine (Br₂) in methanol/dichloromethane with sodium bicarbonate as a base :

The reaction proceeds via Br₂ activation in the polar solvent mixture, generating Br⁺ electrophiles that attack the electron-rich aromatic ring. Steric hindrance from the methylsulfonamide group directs substitution to the 2- and 6-positions .

Acylation Reactions

The primary amine group participates in nucleophilic acylation with acetyl chloride (AcCl). In the presence of OsO₄, this reaction yields N-acetylated derivatives :

Mechanism :

-

AcCl reacts with the amine to form an acylammonium intermediate.

-

OsO₄ acts as a Lewis acid, polarizing the carbonyl group and accelerating nucleophilic attack .

Key Data :

-

Product : N-Acetyl-4-methyl-benzenesulfonamide

Nucleophilic Substitution

The sulfonamide group (-SO₂NHMe) can act as a leaving group in SN2 reactions. For example, treatment with alkyl halides (R-X) in basic media yields N-alkylated derivatives:

General Reaction :

Reported Outcomes :

-

Alkylation at the sulfonamide nitrogen enhances hydrophobicity, improving membrane permeability in drug design .

Oxidation and Reduction

-

Oxidation : The aminomethyl (-CH₂NH₂) group is susceptible to oxidation by agents like KMnO₄, forming a nitroso or nitro derivative depending on conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether, though this is rarely employed due to stability concerns.

Complexation with Metal Catalysts

The compound’s amine and sulfonamide groups enable coordination with Lewis acids (e.g., TiCl₄, AlCl₃), facilitating reactions such as Friedel-Crafts alkylation .

Example :

Scientific Research Applications

Chemistry: N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can act as a building block for the development of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a pharmacophore in the design of new therapeutic agents.

Industry: The compound finds applications in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Key Structural Features:

- Molecular Formula : C₁₀H₁₆N₂O₂S (calculated based on structural analysis).

- Functional Groups: Para-aminomethylphenyl group. Ethanesulfonamide with N-methyl substitution.

While explicit physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, analogs suggest moderate polarity due to the sulfonamide and amine groups, which may influence solubility in aqueous or organic solvents .

Comparison with Similar Compounds

The following table compares N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide with structurally related sulfonamide derivatives:

Key Comparative Insights:

Structural Variations and Bioactivity: Aminoalkyl Chain Length: The target compound’s aminomethyl (-CH₂NH₂) group (vs. Conversely, the longer chain in could improve solubility or membrane permeability. Sulfonamide Chain: The N-methylethanesulfonamide group in the target compound (vs. methanesulfonamide in ) introduces a bulkier hydrophobic region, possibly affecting receptor selectivity.

Synthesis and Reactivity: The target compound is likely synthesized via sulfonylation of 4-(aminomethyl)aniline, analogous to methods used for and . Derivatives such as triazoles or thiadiazoles (e.g., ) demonstrate the compound’s utility as a precursor for heterocyclic drugs.

The oxazolyl derivative highlights how heterocyclic modifications can enhance target specificity, a strategy applicable to the parent compound.

Research Findings and Implications

- Molecular Docking : AutoDock-based studies (as in ) could predict the target compound’s binding affinity to enzymes like HIV protease or kinases, leveraging its sulfonamide group for hydrogen bonding and the phenyl ring for π-π interactions.

- Patent Landscape : The Astellas Pharma patent for (EP2325175 A1) covers methanesulfonamide derivatives for inflammatory diseases, suggesting that ethanesulfonamide analogs like the target compound could be optimized for similar applications .

- Metabolic Stability: The N-methyl group in the sulfonamide may reduce metabolic degradation compared to non-methylated analogs, as seen in sulfonamide drug design .

Biological Activity

N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to an aminomethyl-phenyl moiety, which is crucial for its biological interactions. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as a JAK2 inhibitor , which is significant in the treatment of myeloproliferative neoplasms (MPNs). The compound demonstrated an IC50 value of 5 nM against JAK2 kinase, indicating potent inhibitory activity .

Antiviral Activity

Recent studies have highlighted the effectiveness of similar aminomethylbenzamide derivatives against viral infections, particularly filoviruses such as Ebola and Marburg. These compounds were found to inhibit viral entry and showed promising metabolic stability in human plasma .

| Compound | Virus Targeted | IC50 (nM) | Metabolic Stability |

|---|---|---|---|

| 20 | Ebola | 20 | High |

| 32 | Marburg | 25 | Moderate |

Antifungal Activity

In vitro studies have assessed the antifungal potential of related compounds. For instance, derivatives were evaluated against several fungal strains such as Fusarium oxysporum and Alternaria solani, with some exhibiting moderate fungicidal activities .

| Compound | Fungal Strain | Concentration (μg/mL) | Activity Level |

|---|---|---|---|

| 5h | Alternaria solani | 50 | Equal to control |

| 5a | Fusarium oxysporum | 50 | Moderate |

Antimalarial Activity

Another area of investigation has been the antimalarial properties of sulfonamide derivatives. Compounds were tested against Plasmodium falciparum, with some showing promising results in terms of cytotoxicity against human liver cells (HepG2) and selectivity indices indicating favorable therapeutic profiles .

| Compound | CC50 (μM) | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1m | 10 | 0.5 | 20 |

| 1k | 72.9 | 1.0 | 72.9 |

Case Studies

- JAK2 Inhibition : A study focused on the development of selective JAK2 inhibitors derived from N-(4-(aminomethyl)phenyl) structures demonstrated that modifications could enhance selectivity and potency against JAK2 V617F mutations associated with MPNs .

- Antiviral Efficacy : Research indicated that certain derivatives could effectively inhibit the entry mechanisms of filoviruses, providing a potential therapeutic avenue for treating viral hemorrhagic fevers .

- Antifungal Screening : A series of compounds underwent testing against various fungal pathogens, revealing that specific structural modifications could lead to enhanced antifungal activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(aminomethyl)phenyl)-N-methylethanesulfonamide, and how are intermediates characterized?

- Methodology :

- Sulfonamide coupling : React 4-(aminomethyl)aniline with methylethanesulfonyl chloride in anhydrous DCM under basic conditions (e.g., triethylamine) .

- Intermediate validation : Use IR spectroscopy to confirm sulfonamide bond formation (S=O stretching at 1150–1300 cm⁻¹) and ¹H NMR to verify substitution patterns (e.g., singlet for methyl groups at δ 2.8–3.2 ppm) .

- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥98% purity thresholds .

Q. How is the compound’s stability assessed under varying storage conditions?

- Experimental design :

- Accelerated stability studies : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months. Monitor degradation via LC-MS for byproducts (e.g., hydrolysis of sulfonamide bonds) .

- Key findings : Evidence suggests stability ≥5 years at -20°C, but decomposition occurs at >25°C or in aqueous buffers (pH < 5 or >9) .

Q. What analytical techniques are critical for structural elucidation?

- Techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide O atoms interacting with NH groups) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-response studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target vs. off-target interactions .

- Meta-analysis : Compare datasets from independent studies (e.g., PubChem BioAssay) to assess reproducibility .

Q. What computational methods are used to predict binding modes with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR homology models, prioritizing poses with sulfonamide interactions in hydrophobic pockets .

- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å) using AMBER or GROMACS .

- Free energy calculations : Estimate binding affinity (ΔG) via MM-PBSA/GBSA .

Q. How does the compound’s selectivity for sulfonamide-binding enzymes compare to analogs?

- Experimental design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.